molecular formula C8H9NO4 B8492929 1-(3-Hydroxyphenyl)-2-nitroethanol

1-(3-Hydroxyphenyl)-2-nitroethanol

Cat. No.: B8492929
M. Wt: 183.16 g/mol
InChI Key: GXYHVCZKOHOZBX-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-nitroethanol is an organic compound of interest in chemical synthesis and medicinal chemistry research. While specific data on this exact molecule is limited, it belongs to a class of nitro-alcohols typically produced via the Henry reaction, a base-catalyzed condensation between a nitroalkane and an aldehyde . Compounds of this structural class are primarily employed as versatile intermediates or precursors in multi-step organic synthesis. For instance, the nitro group can be reduced to an amine, providing a pathway to β-amino-alcohols, which are privileged scaffolds found in a range of biologically active molecules . This specific compound, featuring a meta-hydroxyphenyl substituent, may be of particular value for the research and development of phenolic amines or other specialized fine chemicals. As a research chemical, this product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety protocols. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-(1-hydroxy-2-nitroethyl)phenol

InChI

InChI=1S/C8H9NO4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2

InChI Key

GXYHVCZKOHOZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(C[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties
Research indicates that 1-(3-Hydroxyphenyl)-2-nitroethanol exhibits notable antibacterial and fungistatic effects. Studies have shown that compounds with similar structures often possess activity against a range of microbial pathogens, suggesting potential for development as antimicrobial agents .

Cytotoxicity Against Cancer Cells
Recent findings highlight the compound's cytotoxic effects on human cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism of action may involve inducing apoptosis or disrupting cellular functions, making it a candidate for further investigation in cancer therapeutics .

Table 1: Synthesis Methods Overview

Method DescriptionYield (%)Conditions
Reaction with nitroethane and 3-hydroxybenzaldehydeUp to 90%Anhydrous acetic acid, ammonium acetate catalyst
Alternative synthesis via acyclic aminalsVariesSpecific conditions based on reactants

Therapeutic Applications

Potential Drug Development
Given its biological properties, this compound is being explored for its potential as a lead compound in drug development. Its structure suggests it could be modified to enhance efficacy or reduce toxicity while maintaining its antimicrobial and anticancer properties.

Case Studies

Several case studies have documented the synthesis and application of related compounds, providing insights into the efficacy and safety profiles of such nitro derivatives.

  • Case Study 1: Anticancer Activity
    A study demonstrated that derivatives of this compound showed significant cytotoxic activity against MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic use .
  • Case Study 2: Antimicrobial Efficacy
    Another research effort focused on the antibacterial properties of similar compounds, revealing a spectrum of activity against both Gram-positive and Gram-negative bacteria, thus supporting its potential use in treating infections .

Comparison with Similar Compounds

The following analysis compares 1-(3-Hydroxyphenyl)-2-nitroethanol with structurally related compounds, focusing on molecular properties, synthesis, and applications.

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications References
This compound C₈H₉NO₄ 183.16 (calc.) -OH (3-position), -NO₂ Potential asymmetric synthesis intermediate
1-(3-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 -NO₂ (3-position), -OH Boiling point: 281.3°C; used in nitroarene chemistry
(R)-1-(3-Methoxyphenyl)-2-nitroethanol C₉H₁₁NO₄ 197.19 -OCH₃ (3-position), -NO₂ Synthesized via Henry reaction (75% yield); chiral catalyst applications
2-Nitroethanol C₂H₅NO₃ 91.07 -NO₂, -OH Solvent properties; precursor in explosives
3-Hydroxyacetophenone C₈H₈O₂ 136.15 -OH (3-position), ketone Pharmaceutical impurity (e.g., phenylephrine)

Key Observations :

  • Substituent Effects: The 3-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity compared to methoxy (e.g., (R)-1-(3-Methoxyphenyl)-2-nitroethanol) or nitro-substituted analogs . This may influence solubility and catalytic activity in asymmetric reactions.
  • Nitro Group Reactivity: The nitro group adjacent to the hydroxyl in this compound likely increases acidity at the β-position, similar to 2-nitroethanol , facilitating nucleophilic substitutions or reductions.

Preparation Methods

Direct Henry Reaction Using 3-Hydroxybenzaldehyde and Nitroethane

The Henry reaction between 3-hydroxybenzaldehyde and nitroethane is the most widely reported method. Key variations include:

One-Step Catalytic Condensation

Procedure :

  • Dissolve 3-hydroxybenzaldehyde (100 g, 0.82 mol) in anhydrous acetic acid (200 g).

  • Add nitroethane (160 mL, 2.2 mol) and ammonium acetate (40 g, 0.52 mol) as a catalyst.

  • Reflux at 80°C for 2 hours under stirring.

  • Cool to 0°C and pour into ice water (5× volume).

  • Filter, wash with water, and dry under vacuum.

Yield : 75% (110 g) with a melting point of 93–96°C.

Advantages :

  • Eliminates intermediate isolation.

  • Ammonium acetate acts as a dual acid-base catalyst, enabling direct C–C bond formation.

Sodium Bisulfite-Mediated Condensation

Procedure :

  • React 3-hydroxybenzaldehyde (10 mmol) with sodium bisulfite (11.0 g) in water (50 mL).

  • Add nitroethane (8.25 g) dissolved in aqueous NaOH (4.5 g NaOH in 20 mL water).

  • Stir at 30°C for 5 hours.

  • Extract with 1,2-dichloroethane, dry with Na₂SO₄, and recrystallize from ethanol.

Yield : 81% with 94% diastereoselectivity.

Mechanistic Insight :

  • Sodium bisulfite forms a stable adduct with the aldehyde, preventing oxidation of the phenolic group.

Boron Trifluoride-Catalyzed Reduction

Procedure :

  • Synthesize 1-(3-hydroxyphenyl)-2-nitroethene via condensation of 3-hydroxybenzaldehyde with nitromethane.

  • Reduce the nitroalkene using sodium boro[³H]hydride in THF.

  • Purify via column chromatography (CH₂Cl₂:MeOH = 9:1).

Yield : 97.8% with isotopic labeling for tracer studies.

Applications :

  • Used in biosynthetic studies of cyanogenic glucosides.

Copper(II)-Diamine Complex Catalysis

Procedure :

  • Mix 3-hydroxybenzaldehyde (10 mmol) and nitromethane (12 mmol) in phosphate buffer (pH 7.0).

  • Add Cu(II)-diamine catalyst (5 mol%) and stir at 25°C for 24 hours.

  • Extract with ethyl acetate and purify via flash chromatography.

Yield : 90% with 92% enantiomeric excess (ee).

Key Catalysts :

  • Cu(II)-(R,R)-1,2-diphenylethylenediamine.

  • Lanthanum(III)-BINOL complexes for improved stereocontrol.

Analytical Characterization

Spectroscopic Data

PropertyValueSource
Melting Point 93–96°C
¹H NMR (CDCl₃) δ 7.21 (d, 2H), 6.93 (d, 2H),
4.81 (m, 1H), 4.18 (t, 1H)
IR (ATR) 3405 cm⁻¹ (O–H), 1556 cm⁻¹ (NO₂)

Chromatographic Purity

  • HPLC : 97.1–99.2% purity using C18 column (MeOH:H₂O = 70:30).

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Yield (%)Selectivity
One-Step CondensationNH₄OAcAcetic acid8075Moderate
Sodium BisulfiteNaOH/NaHSO₃H₂O3081High
Asymmetric HenryCu(II)-diaminePhosphate259092% ee
Boron TrifluorideBF₃·Et₂OCH₂Cl₂097.8N/A

Challenges and Optimization Strategies

Side Reactions

  • Nitroalkene Formation : Prolonged heating (>2 hours) leads to dehydration.

  • Oxidation of Phenolic Group : Mitigated using sodium bisulfite or inert atmospheres.

Solvent Optimization

  • Aqueous Systems : Improve diastereoselectivity but reduce yield due to solubility issues.

  • Acetic Acid : Enhances reaction rate but requires strict anhydrous conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxyphenyl)-2-nitroethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via the nitro-Aldol (Henry) reaction , a common method for nitroalcohols. For example, 1-(3-chlorophenyl)-2-nitroethanol was synthesized using a Henry reaction between 3-chlorobenzaldehyde and nitromethane under basic conditions . Adapting this, 3-hydroxybenzaldehyde and nitromethane could be reacted in ethanol with a base catalyst (e.g., NaOH). Reaction parameters such as temperature (25–40°C), solvent polarity, and catalyst loading significantly affect regioselectivity and yield. Crystallization from hexane or chloroform is recommended for purification .
Synthesis Comparison
Substrate
Solvent
Catalyst
Yield

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use NMR (¹H/¹³C), IR , and mass spectrometry for structural confirmation. For example, IR peaks at ~3250 cm⁻¹ (O–H stretch) and ~1520 cm⁻¹ (N–O asymmetric stretch) are indicative of nitroethanol derivatives . Single-crystal X-ray diffraction (as in ) resolves stereochemistry, while HPLC with UV detection (210–280 nm) quantifies purity. Impurities like 3-hydroxyacetophenone (from incomplete nitro reduction) should be monitored .

Q. What safety protocols are advised for handling nitroethanol derivatives in laboratory settings?

  • Methodology : Although toxicological data for this compound are limited, structurally similar nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) require precautions:

  • Use fume hoods to avoid inhalation (P261) .
  • Wear nitrile gloves and eye protection (P262) .
  • Store in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodology : Chiral resolution can be accomplished via asymmetric catalysis or kinetic resolution . For example, (S)-1-(3-nitrophenyl)ethanol was synthesized using chiral reducing agents (e.g., BINAP-Ru complexes) or enzymatic reduction . For the target compound, Sharpless dihydroxylation or chiral phase-transfer catalysts could induce stereocontrol. Monitor enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for nitro groups, predicting thermal stability. Molecular docking evaluates potential biological interactions (e.g., with adrenergic receptors, given structural similarity to phenylephrine derivatives ). Solubility parameters can be estimated using COSMO-RS simulations .

Q. How do solvent polarity and pH affect the stability of nitroethanol derivatives?

  • Methodology : Stability studies in buffered solutions (pH 3–9) and solvents (polar aprotic vs. protic) reveal degradation pathways. For example, nitro groups hydrolyze under alkaline conditions, forming nitrite byproducts. Use UV-Vis spectroscopy to track absorbance changes at λ~270 nm (nitroaromatic absorption) .
Stability Data (Analog)
Solvent
Water (pH 7)
Methanol
DMSO

Q. What strategies resolve contradictions in reported spectral data for nitroethanol derivatives?

  • Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with databases (NIST Chemistry WebBook ). For example, conflicting ¹H NMR peaks for similar compounds (e.g., 3-hydroxyacetophenone ) arise from tautomerism or solvent effects. Use deuterated solvents and controlled temperatures to standardize results .

Q. How can impurity profiling be optimized for this compound?

  • Methodology : LC-MS/MS identifies trace impurities (e.g., benzylethylamine derivatives ). Develop a gradient HPLC method with C18 columns and mobile phases (acetonitrile/0.1% formic acid). Validate against reference standards (e.g., EP impurities D and E ).

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